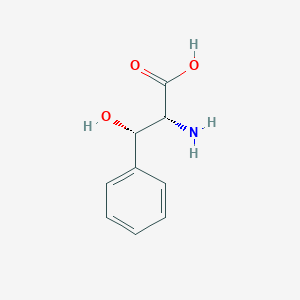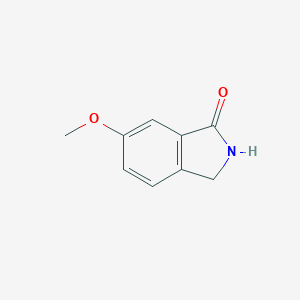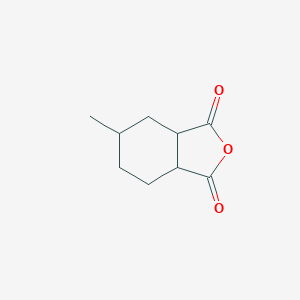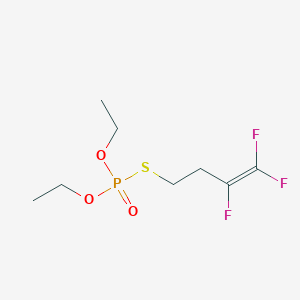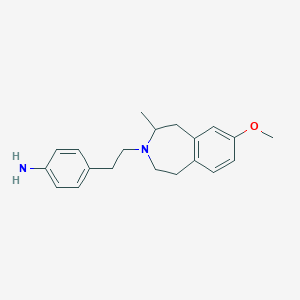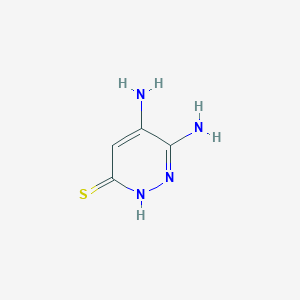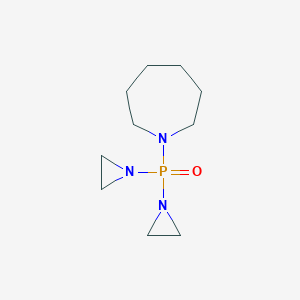
Hexahydroazepinylbis(aziridinyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydroazepinylbis(aziridinyl)phosphine oxide (HAP) is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. HAP has been shown to exhibit cytotoxic properties in various cancer cell lines, making it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of Hexahydroazepinylbis(aziridinyl)phosphine oxide involves the formation of DNA crosslinks, which inhibits DNA replication and ultimately leads to cell death. Hexahydroazepinylbis(aziridinyl)phosphine oxide also induces oxidative stress, which further contributes to its cytotoxic effects.
Biochemical And Physiological Effects
Hexahydroazepinylbis(aziridinyl)phosphine oxide has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It also disrupts cellular metabolism and induces apoptosis. Hexahydroazepinylbis(aziridinyl)phosphine oxide has been found to be less toxic to normal cells, making it a promising candidate for cancer treatment.
Advantages And Limitations For Lab Experiments
One of the advantages of using Hexahydroazepinylbis(aziridinyl)phosphine oxide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer alternative to traditional cancer treatments such as chemotherapy. However, the synthesis of Hexahydroazepinylbis(aziridinyl)phosphine oxide is complex and requires specialized equipment, which can be a limitation for some research labs.
Future Directions
There are several future directions for Hexahydroazepinylbis(aziridinyl)phosphine oxide research. One area of interest is the development of Hexahydroazepinylbis(aziridinyl)phosphine oxide derivatives with improved cytotoxicity and selectivity for cancer cells. Another potential direction is the use of Hexahydroazepinylbis(aziridinyl)phosphine oxide in combination with other cancer treatments to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of Hexahydroazepinylbis(aziridinyl)phosphine oxide and its potential applications in cancer treatment.
In conclusion, Hexahydroazepinylbis(aziridinyl)phosphine oxide is a promising compound with potential applications in cancer treatment. Its cytotoxic effects and ability to selectively target cancer cells make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of Hexahydroazepinylbis(aziridinyl)phosphine oxide involves the reaction of hexahydroazepine with bis(2-chloroethyl)amine and triethylamine in the presence of phosphorus oxychloride. The resulting compound is then purified using column chromatography.
Scientific Research Applications
Hexahydroazepinylbis(aziridinyl)phosphine oxide has been extensively studied for its potential use in cancer treatment. Several studies have demonstrated its cytotoxic effects in various cancer cell lines, including breast, lung, and prostate cancer. Hexahydroazepinylbis(aziridinyl)phosphine oxide has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
properties
CAS RN |
18144-64-4 |
|---|---|
Product Name |
Hexahydroazepinylbis(aziridinyl)phosphine oxide |
Molecular Formula |
C10H20N3OP |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
1-[bis(aziridin-1-yl)phosphoryl]azepane |
InChI |
InChI=1S/C10H20N3OP/c14-15(12-7-8-12,13-9-10-13)11-5-3-1-2-4-6-11/h1-10H2 |
InChI Key |
ZCBLIQKVTTZLAH-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)P(=O)(N2CC2)N3CC3 |
Canonical SMILES |
C1CCCN(CC1)P(=O)(N2CC2)N3CC3 |
Other CAS RN |
18144-64-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



